D-Tryptophanol

Description

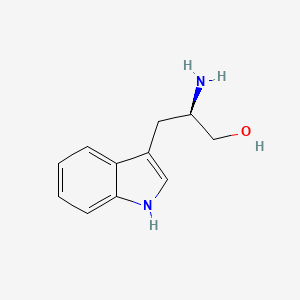

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370101 | |

| Record name | D-Tryptophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52485-52-6 | |

| Record name | D-Tryptophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Tryptophanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophanol, an amino alcohol derivative of the essential amino acid D-tryptophan, is a compound of significant interest in neuroscience, pharmacology, and the development of dietary supplements. Its structural relationship to tryptophan allows it to serve as a precursor in the synthesis of vital neurochemicals and as a building block for various pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of D-Tryptophanol.

Chemical Properties

D-Tryptophanol is a white to off-white solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.23 g/mol | [1][3] |

| Melting Point | 75 - 89 °C | [1][3][4][5] |

| Appearance | White to off-white solid/crystalline powder | [1][5] |

| Solubility | Soluble in methanol; slightly soluble in water | [5] |

| Optical Rotation | [α]D²⁰ = +20 ± 1° (c=1 in CH₃OH) | [1] |

| CAS Number | 52485-52-6 | [1][2][4] |

| Purity | ≥ 98% (HPLC) | [1] |

Chemical Structure

The unique structure of D-Tryptophanol, featuring an indole ring, is fundamental to its biological activity and its utility as a synthetic intermediate.

| Identifier | Value | References |

| IUPAC Name | (2R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol | [2] |

| Synonyms | D-Trp-ol, (R)-2-Amino-3-(3-indolyl)-1-propanol | [1] |

| SMILES String | N--INVALID-LINK--Cc1c[nH]c2ccccc12 | [3] |

| InChI Key | UDQCRUSSQAXPJY-SECBINFHSA-N | [3] |

| InChI | 1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of D-Tryptophanol.

Synthesis of D-Tryptophanol via Reduction of D-Tryptophan

A common and effective method for the synthesis of D-Tryptophanol is the reduction of the carboxylic acid group of D-Tryptophan. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Methodology:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen. A suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL) is prepared in the flask.

-

Addition of D-Tryptophan: The mixture is cooled to 10°C using an ice bath. D-Tryptophan (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to manage the vigorous evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then refluxed for 16 hours.

-

Quenching: The reaction mixture is cooled again to 10°C with an ice bath and diluted with diethyl ether (1000 mL). The reaction is carefully quenched by the sequential and slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and then water (141 mL).

-

Workup: The resulting white precipitate is removed by filtration. The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude D-Tryptophanol.

Purification by Silica Gel Column Chromatography

The crude D-Tryptophanol can be purified by flash column chromatography on silica gel to obtain a high-purity product.

Methodology:

-

Column Packing: A slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) is prepared and poured into a chromatography column. The column is packed evenly to avoid air bubbles and channels.

-

Sample Loading: The crude D-Tryptophanol is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully applied to the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity (a gradient of hexane and ethyl acetate is common). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing the pure D-Tryptophanol are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization by NMR Spectroscopy

The structure and purity of the synthesized D-Tryptophanol can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Sample Preparation: A small amount of the purified D-Tryptophanol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the expected protons in the D-Tryptophanol molecule.

-

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired to confirm the carbon framework of the molecule. The number of signals and their chemical shifts should correspond to the carbon atoms in D-Tryptophanol.

Biological Significance and Signaling Pathways

D-Tryptophanol is recognized for its potential role in influencing neurological pathways, primarily due to its relationship with L-tryptophan, the precursor to the neurotransmitter serotonin and the hormone melatonin.[1] The biosynthetic pathway from tryptophan to serotonin and melatonin is a critical process in the central nervous system.[2]

Biosynthesis of Serotonin and Melatonin from Tryptophan

The following diagram illustrates the key steps in the conversion of tryptophan to serotonin and melatonin. This pathway highlights the enzymatic conversions that are fundamental to the production of these essential neurochemicals.

References

- 1. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Reversibility of the Tryptophanase Reaction: Synthesis of Tryptophan from Indole, Pyruvate, and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Role of D-Tryptophanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of D-Tryptophanol, an enantiomer of the more common L-Tryptophanol. While L-Tryptophan's roles as a proteinogenic amino acid and a precursor to serotonin and other vital molecules are well-established, D-Tryptophanol is emerging as a bioactive molecule with distinct and significant physiological effects. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of D-amino acids in biological systems.

Core Biological Functions of D-Tryptophanol

D-Tryptophanol, once considered biologically inert, is now recognized for its involvement in several key physiological processes, primarily revolving around immunomodulation, gut microbiome regulation, and enzymatic inhibition.

Immunomodulatory Effects

D-Tryptophanol, identified as a metabolite produced by certain probiotic bacteria, exhibits significant immunomodulatory properties.[1][2] It has been shown to influence T-cell differentiation, promoting the development of regulatory T cells (Tregs) while decreasing the population of T-helper 2 (Th2) cells.[3] This shift in T-cell populations suggests a potential role for D-Tryptophanol in mitigating allergic airway inflammation and other Th2-mediated immune responses.[1][4] The immunomodulatory effects are, at least in part, mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces.[5][6]

Gut Microbiome Modulation

Oral administration of D-Tryptophan has been demonstrated to alter the composition of the gut microbiota.[7] Studies in mice have shown that D-Tryptophan supplementation can increase the diversity of the gut microbiome, which is often reduced during allergic airway inflammation.[1][7] Specifically, it has been observed to directly inhibit the growth of certain enteric pathogens and pathobionts, thereby contributing to a healthier gut environment and preventing conditions like colitis.[7]

Enzymatic Inhibition

D-Tryptophanol acts as a competitive inhibitor of the enzyme tryptophanase. This enzyme is responsible for the degradation of L-Tryptophan into indole, ammonia, and pyruvate. By competing with L-Tryptophan for the active site of tryptophanase, D-Tryptophanol can modulate the production of these downstream metabolites.

Quantitative Data on D-Tryptophanol's Biological Activity

The following table summarizes key quantitative data related to the biological activities of D-Tryptophanol.

| Parameter | Value | Enzyme/System | Organism/Cell Line | Reference(s) |

| Inhibition Constant (Ki) | 21 mM | Tryptophanase | Escherichia coli | |

| T-cell Differentiation | Dose-dependent decrease in IL-4+ Th2 cells | Murine splenic CD4+ T-cells | Mouse | [3] |

| T-cell Differentiation | Dose-dependent increase in Foxp3+ Tregs | Murine splenic CD4+ T-cells | Mouse | [3] |

| Gut Microbiota Modulation | Altered fecal microbiota composition with 5% D-Tryptophan supplemented diet | - | Mouse | [7] |

| Aryl Hydrocarbon Receptor (AhR) Activation | Weak agonist activity | - | - | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of D-Tryptophanol's biological roles.

In Vitro T-Cell Differentiation Assay

This protocol outlines the procedure for assessing the effect of D-Tryptophanol on the differentiation of naïve CD4+ T-cells into various T-helper subsets.

Materials:

-

Naïve CD4+ T-cells (isolated from spleen or peripheral blood)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

-

Anti-CD3 and anti-CD28 antibodies

-

Cytokine cocktails for Th1, Th2, and Treg differentiation (e.g., for Th2: IL-4 and anti-IFN-γ; for Treg: TGF-β)

-

D-Tryptophanol

-

Flow cytometer

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD4) and intracellular transcription factors (e.g., GATA3 for Th2, FoxP3 for Tregs) or cytokines (e.g., IL-4).

Procedure:

-

Plate Coating: Coat a 24-well plate with anti-CD3 antibody overnight at 4°C.

-

Cell Plating: Wash the wells and seed naïve CD4+ T-cells at a density of 1-2 x 10^6 cells/mL.

-

Stimulation and Differentiation: Add soluble anti-CD28 antibody and the appropriate cytokine cocktail to induce differentiation into the desired T-helper subset.

-

Treatment: Add D-Tryptophanol at various concentrations to the experimental wells. Include a vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

-

Analysis: Harvest the cells. For intracellular cytokine staining, restimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours. Stain for surface markers, then fix and permeabilize the cells for intracellular staining of transcription factors or cytokines. Analyze the cell populations by flow cytometry.[9][10]

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based reporter assay to determine if D-Tryptophanol can activate the Aryl Hydrocarbon Receptor.

Materials:

-

A suitable cell line (e.g., HepG2, T-47D) stably or transiently transfected with a luciferase reporter plasmid containing AhR-responsive elements (Xenobiotic Response Elements, XREs).[11]

-

Cell culture medium and supplements.

-

D-Tryptophanol.

-

Positive control (e.g., TCDD).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of D-Tryptophanol. Include a vehicle control and a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Compare the activity in D-Tryptophanol-treated cells to the vehicle control.[11][12]

Gut Microbiome Analysis (16S rRNA Gene Sequencing)

This protocol provides a general workflow for analyzing the impact of D-Tryptophanol on the gut microbial community.

Materials:

-

Fecal samples from control and D-Tryptophanol-treated animals.

-

DNA extraction kit.

-

Primers for amplifying the V4 hypervariable region of the 16S rRNA gene.[13]

-

PCR reagents.

-

Next-generation sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatics software for data analysis (e.g., QIIME2).[14]

Procedure:

-

Fecal Sample Collection: Collect fecal samples from animals fed a control diet and a diet supplemented with D-Tryptophanol.[7]

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available kit.

-

16S rRNA Gene Amplification: Amplify the V4 region of the 16S rRNA gene by PCR using universal primers.

-

Library Preparation and Sequencing: Prepare the amplicon library for sequencing on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

OTU/ASV Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Classification: Assign taxonomy to the representative sequences.

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to compare the microbial communities of the different treatment groups.[13][15][16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to D-Tryptophanol's biological activities.

References

- 1. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Remarkable Role of Indoleamine 2,3-Dioxygenase and Tryptophan Metabolites in Infectious Diseases: Potential Role in Macrophage-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. D-Tryptophan suppresses enteric pathogen and pathobionts and prevents colitis by modulating microbial tryptophan metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A42 MICROBIAL METABOLISM OF DIETARY TRYPTOPHAN ENHANCES ARYL HYDROCARBON RECEPTOR ACTIVATION: IMPLICATIONS FOR IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 16S rRNA gene sequencing analysis of gut microbiome in a mini‐pig diabetes model - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of D-Tryptophanol vs. L-Tryptophan

Abstract

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental principle governing biological activity. In the realm of amino acids and their derivatives, the distinction between enantiomers can lead to profoundly different physiological effects. This technical guide provides a comprehensive analysis of the stereochemical differences between the essential amino acid L-Tryptophan and its derivative, D-Tryptophanol. We will explore their distinct molecular structures, physicochemical properties, biological roles, and applications in research and pharmaceutical development. This document summarizes key quantitative data in comparative tables, details relevant experimental protocols, and provides workflow diagrams to elucidate complex processes, serving as a critical resource for professionals in life sciences and drug discovery.

Introduction: The Significance of Chirality

Chirality is a geometric property of molecules that are non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. Biological systems, from enzymes to receptors, are inherently chiral and often exhibit high stereospecificity, meaning they interact preferentially with one enantiomer over the other.

-

L-Tryptophan is an essential α-amino acid, meaning the human body cannot synthesize it, and it must be obtained from the diet.[1] It is one of the 20 proteinogenic amino acids used as a fundamental building block for protein biosynthesis.[2] Beyond this structural role, L-Tryptophan is a crucial precursor for the synthesis of vital neurochemicals, including the neurotransmitter serotonin and the hormone melatonin.[2][3]

-

D-Tryptophanol is the D-enantiomer of the amino alcohol derivative of tryptophan. It is structurally distinct from L-Tryptophan in two key ways:

-

Chirality: It possesses the "D" configuration at its chiral center, the alpha-carbon, whereas L-Tryptophan has the "L" configuration.

-

Functional Group: The carboxylic acid group found in tryptophan is reduced to a hydroxyl (alcohol) group in tryptophanol.

-

This guide will dissect the implications of these stereochemical and functional group differences, providing a detailed comparison for scientific application.

Molecular Structure and Physicochemical Properties

The difference in the spatial orientation of the amino group and the nature of the C1 functional group dictates the distinct properties and biological fates of L-Tryptophan and D-Tryptophanol.

| Property | L-Tryptophan | D-Tryptophanol | Data Source(s) |

| IUPAC Name | (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid | (2R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol | [2][4] |

| Chemical Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₄N₂O | [2][4] |

| Molar Mass | 204.23 g·mol⁻¹ | 190.25 g·mol⁻¹ | [2][4] |

| Key Functional Groups | α-amino group, α-carboxylic acid group, Indole side chain | α-amino group, Primary hydroxyl group, Indole side chain | [2][4] |

| Solubility in Water | 11.4 g/L at 25 °C | Soluble | [2][4] |

| Acidity (pKa) | 2.38 (carboxyl), 9.39 (amino) | Not applicable (no carboxyl group) | [2] |

Biological Roles and Stereospecific Activity

The biological roles of these two molecules are vastly different, underscoring the principle of stereospecificity in biological systems. Humans almost exclusively utilize L-amino acids for protein synthesis and as metabolic precursors.[5]

L-Tryptophan: The Essential Precursor

L-Tryptophan is a cornerstone of human metabolism. After absorption, it is utilized in several critical pathways.[3]

-

Protein Synthesis: Its primary function is to serve as a constituent in the synthesis of bodily proteins, enzymes, and structural components.[1]

-

Serotonin Pathway: A small but vital fraction of dietary L-Tryptophan crosses the blood-brain barrier to be converted into 5-hydroxytryptophan (5-HTP) and subsequently into serotonin (5-HT), a neurotransmitter that regulates mood, sleep, appetite, and pain.[6][7]

-

Melatonin Synthesis: Serotonin is further converted into melatonin, the primary hormone responsible for regulating the sleep-wake cycle.[1][2]

-

Kynurenine Pathway: The vast majority (over 95%) of L-Tryptophan is metabolized in the liver via the kynurenine pathway, which ultimately leads to the production of niacin (vitamin B3), nicotinamide adenine dinucleotide (NAD), and NAD phosphate (NADP), coenzymes essential for cellular energy metabolism.[2][3]

D-Tryptophanol: A Pharmacological Tool

D-Tryptophanol is not incorporated into proteins and does not serve as a precursor in the same metabolic pathways as L-Tryptophan. Its utility is primarily in research and pharmaceutical development.

-

Pharmaceutical Precursor: It serves as a chiral building block in the synthesis of more complex molecules, particularly those targeting neurological conditions.[8]

-

Neuroscience Research: D-Tryptophanol is studied for its potential influence on serotonin pathways, although its direct activity is not equivalent to L-Tryptophan.[8] It may be used to develop novel therapeutic agents.[8]

-

Dietary Supplements: It has been incorporated into supplements aimed at improving sleep quality and reducing anxiety, likely based on its structural similarity to tryptophan-derived neurochemicals.[8]

Stereospecific Physiological Effects

Direct comparative studies reveal that the physiological responses to tryptophan enantiomers are highly specific. While these studies often use D-Tryptophan (the amino acid), the principles of receptor and transporter specificity are directly relevant.

A study on the effects of D- and L-Tryptophan on gastric emptying in humans demonstrated a clear stereospecific response.

| Parameter | L-Tryptophan (50 mmol/L) | D-Tryptophan (50 mmol/L) | Saline (Control) | P-Value | Data Source(s) |

| Overall Gastric Emptying | Slowest | Faster than L-Tryp | Fastest | L-Tryp vs D-Tryp: P < 0.005 | [9] |

| Proximal Stomach Emptying | Slowest | Faster than L-Tryp | Fastest | L-Tryp vs D-Tryp: P < 0.005 | [9] |

| Sensation of Fullness (60 min) | Highest | Lower than L-Tryp | Lowest | L-Tryp vs D-Tryp: P < 0.01 | [9] |

These findings strongly suggest the existence of stereospecific receptors in the human small intestine that mediate the effects of tryptophan on gastric motility.[9] L-Tryptophan is a more potent inhibitor of gastric emptying than its D-enantiomer.[9] Further studies have shown that intraduodenal L-Tryptophan increases basal pyloric pressure, whereas D-Tryptophan has no effect.[10]

Experimental Protocols & Methodologies

The analysis and synthesis of specific stereoisomers are critical tasks in research and drug development.

Protocol: Chiral Separation of Tryptophan Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying tryptophan enantiomers. Due to their identical physical properties (except for optical rotation), direct separation on a standard achiral column is impossible. The most common approach involves pre-column derivatization with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a conventional column.[11][12]

Objective: To separate and quantify L-Tryptophan and D-Tryptophan in a biological sample.

Methodology:

-

Sample Preparation (Protein Hydrolysis):

-

For protein-bound tryptophan, hydrolysis is required. Alkaline hydrolysis (e.g., with NaOH) is often used to prevent the degradation of the indole ring that occurs during acid hydrolysis.[12][13]

-

Alternatively, specialized acidic methods using agents like mercaptoethanesulfonic acid can be employed.[12]

-

The resulting hydrolysate is neutralized and filtered.

-

-

Chiral Derivatization:

-

The sample (containing a mix of L- and D-Tryptophan) is reacted with a chiral derivatizing agent.

-

A common combination is o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC).[11]

-

This reaction forms fluorescent diastereomeric isoindole derivatives. The L-Tryptophan-OPA-NAC and D-Tryptophan-OPA-NAC diastereomers now have distinct physicochemical properties.

-

-

HPLC Analysis:

-

Column: A standard reversed-phase C18 (ODS) column is used.[11]

-

Mobile Phase: A buffered solution, typically a phosphate buffer, mixed with an organic modifier like methanol or acetonitrile.[11][13]

-

Detection: A fluorescence detector is used, as the OPA-derivatives are highly fluorescent, providing excellent sensitivity.[12]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards.

-

Synthesis of Tryptophan Derivatives

Enantiomerically pure tryptophan analogues like D-Tryptophanol are often synthesized using stereoselective methods. A common strategy is the Strecker amino acid synthesis, which can be adapted with a chiral auxiliary to control the stereochemistry.[14]

-

General Approach: The synthesis starts with an appropriate indole derivative. A series of reactions, including formylation and homologation, produces an aldehyde.[14] This aldehyde then undergoes a Strecker condensation with an amine (e.g., (S)-methylbenzylamine as a chiral auxiliary) and a cyanide source. The resulting α-aminonitrile intermediate is then hydrolyzed to yield the amino acid with a specific stereochemistry, which can be further modified (e.g., reduced to an amino alcohol).[14]

Conclusion

The comparison between L-Tryptophan and D-Tryptophanol serves as a powerful illustration of stereochemical principles in biology and pharmacology.

-

L-Tryptophan is an essential amino acid integrated into core metabolic and neurological pathways, acting as a building block for proteins and a precursor to serotonin, melatonin, and niacin.[1][2][3] Its biological activity is intrinsically linked to its "L" configuration, which is recognized by enzymes and transporters.

-

D-Tryptophanol , by contrast, is a synthetic derivative whose value lies not in its direct metabolic integration but in its application as a specialized tool. Its "D" configuration and hydroxyl group render it distinct from its L-amino acid counterpart, making it a useful chiral precursor for the synthesis of pharmaceuticals and a compound of interest for neurological research.[8]

For professionals in drug development, understanding these differences is paramount. The high stereospecificity of biological targets means that one enantiomer of a drug can be therapeutic while the other is inactive or even harmful. The detailed study of molecules like L-Tryptophan and D-Tryptophanol provides the fundamental knowledge required to design safer, more effective, and highly targeted therapeutic agents.

References

- 1. Tryptophan: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 52485-52-6: D-Tryptophanol | CymitQuimica [cymitquimica.com]

- 5. reddit.com [reddit.com]

- 6. L-tryptophan: Uses and Risks [webmd.com]

- 7. L-tryptophan: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Stereospecific effects of tryptophan on gastric emptying and hunger in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecific effects of intraduodenal tryptophan on pyloric and duodenal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 14. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

The Elusive Presence of D-Tryptophanol in Nature: A Technical Guide for Researchers

Introduction

D-Tryptophanol, the chiral amino alcohol derivative of D-tryptophan, presents a compelling subject for researchers in natural product chemistry, microbiology, and drug development. However, a comprehensive review of the scientific literature reveals a significant knowledge gap: there is currently no direct evidence confirming the natural occurrence of D-Tryptophanol in any biological system. While its enantiomer, L-Tryptophanol, and the related D-amino acid, D-Tryptophan, have been identified in various organisms, D-Tryptophanol remains an elusive molecule in the natural world.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a thorough overview of the current state of knowledge, focusing on the most pertinent findings related to Tryptophanol biosynthesis. In light of the absence of direct evidence for D-Tryptophanol, this document will detail the discovery of Tryptophanol (stereochemistry unspecified) in a marine diatom, present a hypothetical biosynthetic pathway for D-Tryptophanol, and outline a potential experimental workflow for its future discovery and characterization.

A Putative Natural Source: Tryptophanol in the Marine Diatom Phaeodactylum tricornutum

The most significant lead to date regarding the natural production of a tryptophanol molecule comes from a 2025 study on the marine diatom Phaeodactylum tricornutum.[1][2] Researchers identified a novel non-ribosomal peptide synthase-like (NRPS) enzyme, designated PtNRPS1, which catalyzes the reduction of L-Tryptophan to Tryptophanol.[1][2] This Tryptophanol was found to act as a potent auxin analog, promoting growth and enhancing nitrogen assimilation in the diatom, suggesting a significant ecological role.[1][2]

Key Findings from the Study:

-

Enzyme: PtNRPS1, a non-ribosomal peptide synthase-like enzyme with an unusual A-T-R1-R2 domain structure.[1][2]

-

Substrate: The enzyme was shown to utilize L-Tryptophan.[1][2]

-

Reaction: PtNRPS1 catalyzes two sequential two-electron reductions of the carboxylic acid group of L-Tryptophan to produce Tryptophanol.[1][2]

-

Biological Activity: The produced Tryptophanol exhibited auxin-like activity at concentrations several orders of magnitude lower than indole-3-acetic acid (IAA).[1]

Critically, the study did not determine the stereochemistry of the alcohol in the Tryptophanol product. Therefore, it is unknown whether the enzyme produces L-Tryptophanol, D-Tryptophanol, or a racemic mixture. This remains a pivotal question for future research.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on Tryptophanol in Phaeodactylum tricornutum. It is important to reiterate that this data pertains to Tryptophanol of unspecified stereochemistry derived from L-Tryptophan.

| Parameter | Value | Organism/Conditions | Reference |

| Effective Concentration for Growth Promotion | 20 pg/L | Phaeodactylum tricornutum | [2] |

| Comparative Potency vs. IAA | 2-5 orders of magnitude lower concentration needed | Phaeodactylum tricornutum | [1] |

| Increase in Nitrate Uptake Rate (at 1 hour) | 4.73 times greater than control | Phaeodactylum tricornutum treated with 20 pg/L Tryptophanol | [2] |

Hypothetical Biosynthesis of D-Tryptophanol

While no enzyme has been identified that directly converts D-Tryptophan to D-Tryptophanol, a plausible biosynthetic pathway can be hypothesized based on known biochemical reactions. The natural occurrence of D-Tryptophan is established, primarily as a bacterial metabolite. An enzymatic reduction of the carboxylic acid of D-Tryptophan would yield D-Tryptophanol. This reduction could be catalyzed by a carboxylic acid reductase (CAR) or a similar enzyme with specificity for D-amino acids.

The diagram below illustrates this hypothetical two-step pathway, starting from the known precursor chorismate, which leads to D-Tryptophan, and the subsequent proposed reduction to D-Tryptophanol.

Experimental Protocols: A Roadmap for Discovery

The absence of confirmed natural sources of D-Tryptophanol means that no established protocols for its isolation and quantification from biological matrices exist. The following sections provide a detailed, albeit hypothetical, experimental plan for researchers aiming to investigate the presence of D-Tryptophanol in natural samples, such as microbial cultures or marine diatoms.

Protocol 1: Extraction and Initial Fractionation

This protocol outlines a general procedure for extracting small molecules, including potential auxin analogs and amino alcohols, from a microalgal culture.

-

Harvesting Biomass: Centrifuge a late-log phase culture (e.g., 10 L of Phaeodactylum tricornutum) at 4,000 x g for 15 minutes at 4°C. Decant the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 100 mL of methanol. Lyse the cells using a combination of freeze-thaw cycles (3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by sonication on ice (3 cycles of 1 minute on, 1 minute off).

-

Solvent Extraction:

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the methanol supernatant.

-

Re-extract the pellet twice more with 50 mL of methanol each time.

-

Pool the methanol extracts.

-

-

Liquid-Liquid Partitioning:

-

Reduce the volume of the pooled methanol extract to approximately 20 mL using a rotary evaporator.

-

Add 20 mL of ethyl acetate and 20 mL of water to the concentrated extract in a separatory funnel.

-

Shake vigorously and allow the layers to separate. Collect the aqueous and ethyl acetate layers.

-

Repeat the extraction of the aqueous layer twice more with 20 mL of ethyl acetate.

-

Pool the ethyl acetate fractions.

-

-

Concentration: Evaporate the pooled ethyl acetate fraction to dryness under reduced pressure. This crude extract will be used for further purification.

Protocol 2: Chromatographic Purification and Chiral Separation

This protocol describes a multi-step chromatographic approach to purify and resolve the potential Tryptophanol enantiomers.

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried crude extract in 5 mL of 10% methanol in water.

-

Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with 10 mL of 10% methanol in water to remove highly polar compounds.

-

Elute the compounds of interest with a stepwise gradient of methanol (e.g., 30%, 50%, 80%, 100%). Collect each fraction.

-

-

Reversed-Phase HPLC (RP-HPLC) for Fractionation:

-

Analyze the fractions from SPE by analytical RP-HPLC with UV detection (e.g., at 280 nm).

-

Based on the analytical chromatograms, perform semi-preparative RP-HPLC on the most promising fractions to isolate compounds with retention times similar to a synthetic Tryptophanol standard.

-

Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

-

-

Chiral HPLC for Enantiomer Separation:

-

Subject the purified Tryptophanol-containing fraction to chiral HPLC analysis.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is recommended.

-

Mobile Phase: A non-polar mobile phase such as a mixture of hexane and isopropanol is typically used. The exact ratio must be optimized to achieve baseline separation of D- and L-Tryptophanol standards.

-

Detection: UV (280 nm) or a mass spectrometer for sensitive detection.

-

-

Structure Elucidation:

-

Collect the separated enantiomeric peaks.

-

Confirm the structure of the isolated compound(s) as Tryptophanol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Confirm the absolute stereochemistry by comparing the retention time with authentic D- and L-Tryptophanol standards and by measuring the optical rotation (specific rotation).

-

The following diagram illustrates the proposed experimental workflow.

Signaling Pathways: An Uncharted Territory

Given that the natural occurrence of D-Tryptophanol has not been confirmed, no signaling pathways involving this molecule have been elucidated. The study on Tryptophanol in Phaeodactylum tricornutum revealed that its effects on nitrogen assimilation were distinct from those of IAA, suggesting a different molecular mode of action.[1] However, the specific receptors and downstream signaling components remain unknown. Should D-Tryptophanol be discovered in nature, a crucial area of subsequent research will be to identify its biological targets and signaling cascades, which could unveil novel regulatory mechanisms in organisms.

Conclusion and Future Directions

The natural occurrence of D-Tryptophanol remains an open question in the field of natural product science. While the discovery of Tryptophanol synthesis in the marine diatom Phaeodactylum tricornutum provides a tantalizing lead, the stereochemistry of this product is yet to be determined. The lack of direct evidence necessitates a focused research effort to explore potential microbial or algal sources.

Future research should prioritize the following:

-

Stereochemical Analysis: Determine the stereochemistry of the Tryptophanol produced by the PtNRPS1 enzyme from Phaeodactylum tricornutum.

-

Screening of Natural Sources: Employ the hypothetical workflow outlined in this guide to screen a diverse range of microorganisms, particularly those known to produce D-amino acids, for the presence of D-Tryptophanol.

-

Enzyme Discovery: Conduct bioinformatic searches for putative carboxylic acid reductases or similar enzymes in organisms that produce D-Tryptophan, followed by in vitro characterization of candidate enzymes.

The potential discovery of D-Tryptophanol in nature would not only fill a significant gap in our understanding of tryptophan metabolism but could also provide a novel chiral building block for the synthesis of bioactive compounds and pharmaceuticals. The methodologies and hypothetical frameworks presented in this guide offer a foundation for researchers to embark on the exciting challenge of finding this elusive molecule.

References

An In-Depth Technical Guide to the Investigation of the D-Tryptophanol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and enzymatic pathways involved in the biosynthesis of D-tryptophanol. D-tryptophanol and its derivatives are of significant interest in the pharmaceutical industry due to their potential as building blocks for novel therapeutics. This document outlines the key enzymatic steps, provides detailed experimental protocols for pathway investigation, and presents quantitative data to facilitate research and development in this area.

The Proposed Biosynthetic Pathway of D-Tryptophanol

The biosynthesis of D-tryptophanol from D-tryptophan is hypothesized to proceed through a three-step enzymatic cascade. This pathway involves the coordinated action of a D-amino acid aminotransferase (DAAT), an indole-3-pyruvate decarboxylase (IPDC), and an indole-3-acetaldehyde reductase (IAR).

Step 1: Transamination of D-Tryptophan

The initial step involves the conversion of D-tryptophan to D-indole-3-pyruvic acid. This reaction is catalyzed by a D-amino acid aminotransferase (DAAT), which transfers the amino group from D-tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, producing D-indole-3-pyruvic acid and L-glutamate. DAATs with broad substrate specificity have been identified in various microorganisms, including Bacillus species.[1]

Step 2: Decarboxylation of D-Indole-3-Pyruvic Acid

The intermediate, D-indole-3-pyruvic acid, is then decarboxylated to form indole-3-acetaldehyde. This reaction is catalyzed by indole-3-pyruvate decarboxylase (IPDC). This enzyme is a key component in the indole-3-acetic acid (IAA) biosynthesis pathway in many bacteria and fungi.[2][3][4] The stereospecificity of IPDC for D-indole-3-pyruvic acid is a critical factor in this pathway.

Step 3: Reduction of Indole-3-Acetaldehyde

The final step is the reduction of indole-3-acetaldehyde to D-tryptophanol, catalyzed by an indole-3-acetaldehyde reductase (IAR), also known as alcohol dehydrogenase (ADH).[5][6][7][8] These enzymes utilize NADH or NADPH as a cofactor to reduce the aldehyde to an alcohol. The stereospecificity of this final reduction step determines the chirality of the resulting tryptophanol.

Visualization of the D-Tryptophanol Biosynthesis Pathway

The following diagram illustrates the proposed enzymatic conversion of D-tryptophan to D-tryptophanol.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the D-tryptophanol biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

A general protocol for the expression and purification of the pathway enzymes (DAAT, IPDC, and IAR) is provided below. This protocol can be adapted based on the specific enzyme and expression host.

Experimental Workflow:

Protocol:

-

Gene Synthesis and Cloning: Synthesize the genes encoding the target enzymes (DAAT, IPDC, IAR) with codon optimization for E. coli expression. Clone the genes into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation and Expression: Transform the resulting plasmids into a suitable E. coli expression strain, such as BL21(DE3). Grow the cells in Terrific Broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[9]

-

Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice and clarify the lysate by centrifugation to remove cell debris.

-

Protein Purification: Purify the His-tagged proteins from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the fractions containing the pure protein and dialyze against a storage buffer.

Enzyme Activity Assays

3.2.1. D-Amino Acid Aminotransferase (DAAT) Assay

This assay measures the production of D-indole-3-pyruvic acid from D-tryptophan.

-

Reaction Mixture:

-

50 mM Potassium Phosphate Buffer (pH 8.0)

-

10 mM D-Tryptophan

-

10 mM α-Ketoglutarate

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

Purified DAAT enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction at various time points by adding an equal volume of 1 M HCl.

-

Analyze the formation of D-indole-3-pyruvic acid by HPLC.

-

3.2.2. Indole-3-Pyruvate Decarboxylase (IPDC) Assay

This is a coupled spectrophotometric assay that measures the decarboxylation of indole-3-pyruvic acid.[5]

-

Reaction Mixture:

-

50 mM MES buffer (pH 6.5)

-

1 mM Thiamine pyrophosphate (TPP)

-

5 mM MgCl₂

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

5-10 units each of Phosphoenolpyruvate Carboxylase (PEPC) and Malate Dehydrogenase (MDH)

-

Purified IPDC enzyme

-

-

Procedure:

-

Initiate the reaction by adding 0.5 mM indole-3-pyruvic acid.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

3.2.3. Indole-3-Acetaldehyde Reductase (IAR) Assay

This assay measures the reduction of indole-3-acetaldehyde to tryptophol by monitoring the oxidation of NADH.[5]

-

Reaction Mixture:

-

100 mM Tris-HCl (pH 7.0)

-

0.2 mM NADH or NADPH

-

1 mM Indole-3-acetaldehyde

-

Purified IAR enzyme

-

-

Procedure:

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the quantitative analysis of the substrates and products in the D-tryptophanol biosynthesis pathway.

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer).

-

Detection:

Sample Preparation:

-

Stop enzymatic reactions by adding a quenching solution (e.g., 1 M HCl or an organic solvent).

-

Centrifuge the samples to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

Quantification:

-

Generate standard curves for each analyte (D-tryptophan, D-indole-3-pyruvic acid, indole-3-acetaldehyde, and D-tryptophanol) using known concentrations.

-

Quantify the concentration of each compound in the experimental samples by comparing their peak areas to the respective standard curves.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the proposed D-tryptophanol biosynthesis pathway. These values are compiled from various studies and may vary depending on the specific enzyme source and assay conditions.

Table 1: Kinetic Parameters of D-Amino Acid Aminotransferases (DAATs)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Bacillus sp. YM-1 | D-Alanine | 2.13 | - | [3] |

| Rhizobium japonicum | D-Alanine | 2.13 | - | [3] |

Table 2: Kinetic Parameters of Indole-3-Pyruvate Decarboxylases (IPDCs)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Enterobacter cloacae | Indole-3-pyruvic acid | 15 | - | [2] |

| Paenibacillus polymyxa E681 | Indole-3-pyruvic acid | - | - | [13] |

Table 3: Kinetic Parameters of Indole-3-Acetaldehyde Reductases (IARs)

| Enzyme Source | Substrate | Km (µM) | Cofactor | Reference |

| Cucumis sativus (NADPH-specific 1) | Indole-3-acetaldehyde | 73 | NADPH | [5][14] |

| Cucumis sativus (NADPH-specific 2) | Indole-3-acetaldehyde | 130 | NADPH | [5][14] |

| Cucumis sativus (NADH-specific) | Indole-3-acetaldehyde | 400 | NADH | [5][14] |

Conclusion

The investigation of the D-tryptophanol biosynthesis pathway holds significant promise for the development of novel biocatalytic routes to valuable chiral building blocks. This technical guide provides a foundational framework for researchers by outlining the proposed enzymatic pathway, offering detailed experimental protocols, and summarizing key quantitative data. Further research should focus on the characterization of enzymes with high activity and stereospecificity for the substrates in this pathway, as well as the optimization of a one-pot, multi-enzyme cascade for the efficient production of D-tryptophanol. The methodologies and data presented herein serve as a valuable resource for advancing these research and development efforts.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Indolepyruvate (HMDB0060484) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. Studies on structure-function relationships of indolepyruvate decarboxylase from Enterobacter cloacae, a key enzyme of the indole acetic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Functional identification and expression of indole-3-pyruvate decarboxylase from Paenibacillus polymyxa E681 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of D-Tryptophanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of D-Tryptophanol, a chiral amino alcohol derivative of the essential amino acid D-tryptophan. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including drug discovery and material science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of D-Tryptophanol and its closely related parent compound, D-Tryptophan. The data for D-Tryptophan is provided for comparative purposes to aid in the interpretation of the D-Tryptophanol spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of D-Tryptophanol

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data sourced from ChemicalBook[1] |

Note: Specific chemical shift values and multiplicities for D-Tryptophanol were not fully available in the public domain at the time of this writing. The provided reference indicates the availability of a ¹H NMR spectrum. Researchers should refer to experimental data for precise values. The expected signals would correspond to the indole ring protons, the protons of the amino alcohol side chain, and the exchangeable protons of the amine and hydroxyl groups.

Table 2: ¹³C NMR Spectroscopic Data of L-Tryptophan (for comparison)

| Chemical Shift (ppm) | Assignment |

| 177.332 | C=O (Carboxylic Acid) |

| 139.075 | C-8 (Indole) |

| 129.377 | C-7 (Indole) |

| 127.797 | C-6 (Indole) |

| 124.871 | C-1 (Indole) |

| 122.200 | C-2 (Indole) |

| 121.196 | C-3 (Indole) |

| 114.700 | C-4 (Indole) |

| 110.188 | C-9 (Indole) |

| 57.764 | α-Carbon |

| 29.152 | β-Carbon |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000050 for L-Tryptophan in D₂O. [2] The enantiomer, D-Tryptophan, would exhibit an identical ¹³C NMR spectrum under achiral conditions. For D-Tryptophanol, the most significant difference would be the upfield shift of the carbonyl carbon signal, which is replaced by a methylene carbon of the primary alcohol, typically resonating in the 60-70 ppm range.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for D-Tryptophan (for comparison)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (Indole) |

| 3200-2800 | Strong, Broad | O-H Stretch (Carboxylic Acid) & N-H Stretch (Amine) |

| ~2900 | Medium | C-H Stretch (Aliphatic) |

| ~1662 | Strong | C=O Stretch (Asymmetric, Carboxylate) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending & N-H Bending |

| ~744 | Strong | C-H Bending (Aromatic) |

Data interpretation based on studies of tryptophan isomers. [3][4] For D-Tryptophanol, the broad O-H stretch from the carboxylic acid will be replaced by a distinct O-H stretch of the primary alcohol, typically appearing around 3600-3200 cm⁻¹. The strong carboxylate C=O stretch will be absent and a C-O stretch for the primary alcohol will appear in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for D-Tryptophan (for comparison)

| m/z | Interpretation |

| 204.09 | [M]⁺ (Molecular Ion) |

| 130.06 | [M - COOH - NH₃]⁺ (Indole-methylene fragment) |

Data based on the NIST WebBook for Tryptophan. [5] D-Tryptophanol has a molecular weight of 190.24 g/mol . The expected molecular ion peak [M]⁺ would be at m/z 190. The fragmentation pattern would be different from D-Tryptophan due to the presence of the hydroxyl group instead of the carboxylic acid.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of D-Tryptophanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of D-Tryptophanol.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of D-Tryptophanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the spectrometer to the specific sample and solvent to achieve a homogeneous magnetic field.

-

Set the sample temperature, typically to 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in D-Tryptophanol.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid D-Tryptophanol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in D-Tryptophanol (e.g., O-H, N-H, C-H, C=C, C-O).

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of D-Tryptophanol.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of D-Tryptophanol (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

The solution should be free of any particulate matter; filter if necessary.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules like D-Tryptophanol.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For D-Tryptophanol, positive ion mode is likely to yield the protonated molecule [M+H]⁺.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of D-Tryptophanol.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as D-Tryptophanol.

Caption: General workflow for the spectroscopic analysis of D-Tryptophanol.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of D-Tryptophanol

Introduction

D-Tryptophanol is a chiral amino alcohol derived from the essential amino acid D-tryptophan. It serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its thermal stability is crucial for establishing appropriate storage conditions, formulating stable drug products, and ensuring safety and efficacy throughout its lifecycle. Thermal degradation can lead to the formation of impurities, which may alter the compound's chemical and pharmacological properties. This guide offers a comprehensive overview of the anticipated thermal behavior of D-Tryptophanol, methods for its evaluation, and potential degradation mechanisms.

Inferred Thermal Stability from L-Tryptophan

Given that D-Tryptophanol and L-Tryptophan are enantiomers, their fundamental physical properties, including melting point and thermal stability, are expected to be identical. Studies on L-Tryptophan provide the most relevant data for inferring the thermal characteristics of D-Tryptophanol.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to assess thermal stability. For L-Tryptophan, thermal degradation is observed to begin at approximately 250°C.[1] A study on Biofield Energy Treated L-Tryptophan showed that the total weight loss of the control sample was 97.75% upon heating, indicating near-complete decomposition.[1] The peak degradation temperature for L-Tryptophan has been reported to be around 283.40°C.[1]

Table 1: Summary of Thermal Analysis Data for L-Tryptophan

| Parameter | Value | Technique | Reference |

| Onset of Decomposition | ~250 °C | TGA | [1] |

| Peak Degradation Temperature | 283.40 °C | DTG | [1] |

| Total Weight Loss | 97.75% | TGA | [1] |

| Melting Temperature | 291.02 °C (Treated) | DSC | [1] |

| Latent Heat of Fusion (ΔH) | 378.40 J/g | DSC | [1] |

Note: The data presented is for L-Tryptophan and serves as an estimate for D-Tryptophanol.

Potential Degradation Pathways

The thermal degradation of tryptophan and its derivatives can be complex. At elevated temperatures, particularly above 140°C in the absence of oxygen, decarboxylation and oxidative deamination are known to occur, leading to the formation of tryptamine and indole-3-pyruvic acid, respectively.[2] Further degradation of tryptamine can result in the cleavage of the alkyl side chain, producing smaller indole derivatives like 3-ethylindole, skatole, and indole itself.[2]

The indole ring, a core structure in D-Tryptophanol, can also undergo thermal decomposition through ring-opening reactions, leading to various fragmentation products.[3]

A potential, inferred thermal degradation pathway for D-Tryptophanol is visualized below. This pathway is hypothetical and based on the known degradation of tryptophan and indole compounds.

Caption: Inferred thermal degradation pathway for D-Tryptophanol.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of D-Tryptophanol, a systematic experimental approach is required. The following are detailed methodologies for key experiments.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which D-Tryptophanol begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered D-Tryptophanol into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion of D-Tryptophanol, and to observe any other thermal events such as glass transitions or solid-solid phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered D-Tryptophanol into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to a temperature above the expected melting/decomposition point (e.g., 300°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

3. High-Performance Liquid Chromatography (HPLC) for Forced Degradation Studies

-

Objective: To identify and quantify degradation products of D-Tryptophanol under thermal stress.

-

Methodology:

-

Stress Conditions: Subject a solution of D-Tryptophanol (e.g., in a suitable solvent like methanol or water) to elevated temperatures (e.g., 60°C, 80°C) for various durations. Also, subject the solid compound to dry heat.

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where D-Tryptophanol and its potential degradation products absorb (e.g., 220 nm and 280 nm).

-

Peak Identification: Compare the chromatograms of the stressed samples to that of an unstressed control. New peaks represent degradation products. Mass spectrometry (LC-MS) can be coupled to HPLC to identify the molecular weights of the degradation products.

-

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for a comprehensive thermal stability and degradation analysis of D-Tryptophanol.

Caption: A logical workflow for the thermal analysis of D-Tryptophanol.

Conclusion

While specific experimental data on the thermal stability of D-Tryptophanol is lacking, a robust understanding can be inferred from its enantiomer, L-Tryptophan, and related indole compounds. It is anticipated that D-Tryptophanol exhibits thermal degradation beginning around 250°C. For definitive characterization, a systematic approach employing TGA, DSC, and forced degradation studies coupled with HPLC and LC-MS is essential. The methodologies and inferred pathways presented in this guide provide a solid foundation for researchers and drug development professionals to undertake a comprehensive evaluation of the thermal stability and degradation of D-Tryptophanol.

References

The Emergence of a Chiral Molecule: A Technical Guide to the Discovery and History of D-Tryptophanol

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific significance of D-Tryptophanol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the synthesis, experimental protocols, and biological relevance of this chiral amino alcohol, a derivative of the non-proteinogenic D-Tryptophan.

The history of D-Tryptophanol is intrinsically linked to the broader discovery and investigation of D-amino acids. While L-Tryptophan was first isolated from casein by Sir Frederick Gowland Hopkins in 1901, the exploration of its D-enantiomer and its derivatives followed later with the growing understanding of stereochemistry and its importance in biological systems. The discovery that D-amino acids are not merely laboratory curiosities but are present in various organisms and exhibit distinct biological activities paved the way for the synthesis and study of molecules like D-Tryptophanol.[1][2][3]

The synthesis of D-Tryptophanol is achieved through the reduction of the carboxylic acid functional group of D-Tryptophan. The development of powerful reducing agents in organic chemistry was a critical enabler for the creation of D-Tryptophanol and other amino alcohols.

Key Synthesis Methods and Experimental Protocols

The preparation of D-Tryptophanol from D-Tryptophan primarily involves the reduction of the carboxylic acid. Two of the most common and historically significant methods are the use of Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

Table 1: Comparison of Key Synthesis Methods for D-Tryptophanol

| Method | Reducing Agent | Typical Solvent | Reaction Conditions | Reported Yield | Key Considerations |

| Method A | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | Reflux | 70-80% | Highly reactive, requires stringent anhydrous conditions. |

| Method B | Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·Et₂O) | Anhydrous Tetrahydrofuran (THF) | Room Temperature to Reflux | High | Milder than LiAlH₄, but the addition of a Lewis acid is often necessary to activate the carboxylic acid. |

| Method C | Enzymatic Synthesis | Aqueous Buffer | Varies depending on the enzyme | Variable | Highly specific, environmentally friendly, but may require specific enzyme availability and optimization.[4][5][6] |

Detailed Experimental Protocols

Method A: Reduction of D-Tryptophan using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of amino acids.[7]

Materials:

-

D-Tryptophan

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

A solution of D-Tryptophan (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling.

-

The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude D-Tryptophanol.

-

The crude product can be further purified by recrystallization or column chromatography.

Method B: Reduction of D-Tryptophan using Sodium Borohydride (NaBH₄) and Boron Trifluoride Etherate (BF₃·Et₂O)

This method provides a milder alternative to LiAlH₄ reduction.[8]

Materials:

-

D-Tryptophan

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Borohydride (NaBH₄)

-

Boron Trifluoride Etherate (BF₃·Et₂O)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred suspension of D-Tryptophan (1 equivalent) in anhydrous THF, add Boron Trifluoride Etherate (BF₃·Et₂O) (typically 2 equivalents) dropwise at 0 °C.

-

Sodium Borohydride (NaBH₄) (typically 3-4 equivalents) is then added portion-wise.

-

The reaction mixture is stirred at room temperature for several hours to overnight, with progress monitored by TLC.

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The mixture is then basified with 1 M NaOH and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield D-Tryptophanol.

-

Purification is performed as needed.

Biological Significance and Signaling Pathways

While direct signaling pathways for D-Tryptophanol are not extensively characterized, its biological relevance can be inferred from its precursor, D-Tryptophan. D-Tryptophan is known to be produced by microbes and possesses immunomodulatory properties, playing a role in maintaining intestinal homeostasis and potentially mitigating allergic diseases.[9] It has also been investigated for its role in cancer therapy and as a food preservative.[10][11]

The primary metabolic pathways of tryptophan in humans are the serotonin pathway and the kynurenine pathway.[12][13][14] D-Tryptophan can influence these pathways, and its derivative, D-Tryptophanol, is explored for its potential to modulate serotonin synthesis, which is crucial for mood and sleep regulation.[15][16]

Below are diagrams illustrating the general synthesis workflow for D-Tryptophanol and a conceptual representation of the major tryptophan metabolic pathways that D-Tryptophanol could potentially influence.

Caption: General workflow for the chemical synthesis of D-Tryptophanol from D-Tryptophan.

Caption: Conceptual diagram of major tryptophan metabolic pathways and the potential modulatory role of D-Tryptophanol.

Applications in Research and Drug Development

D-Tryptophanol serves as a valuable building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, particularly those targeting neurological conditions.[15][16] Its ability to potentially influence serotonin pathways makes it a compound of interest for research into mood disorders and sleep regulation.[15] Furthermore, the incorporation of D-amino acid derivatives like D-Tryptophanol into peptides can enhance their stability against enzymatic degradation, a crucial aspect in drug design.

This technical guide provides a foundational resource for understanding the origins and scientific utility of D-Tryptophanol. Further research into its specific biological mechanisms and therapeutic potential is ongoing and promises to unveil new applications for this intriguing chiral molecule.

References

- 1. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]